2-(Azetidin-3-yloxy)-1-methyl-1h-imidazole
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Overview
Description
2-(Azetidin-3-yloxy)-1-methyl-1h-imidazole is a heterocyclic compound that features both an azetidine and an imidazole ring. These structures are known for their significant roles in medicinal chemistry and organic synthesis. The azetidine ring, a four-membered nitrogen-containing ring, is relatively rare and often associated with unique chemical properties and biological activities. The imidazole ring, a five-membered ring containing two nitrogen atoms, is a common motif in many biologically active molecules, including histidine and various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)-1-methyl-1h-imidazole typically involves the formation of the azetidine ring followed by its attachment to the imidazole moiety. . This reaction is efficient but can be challenging due to the need for specific reaction conditions and the potential for side reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic routes to increase yield and reduce costs. This may include the use of catalysts, such as molecular iodine under microwave irradiation, to expedite the reaction and improve efficiency . The scalability of these methods is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yloxy)-1-methyl-1h-imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents to facilitate the reaction.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.
Scientific Research Applications
2-(Azetidin-3-yloxy)-1-methyl-1h-imidazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Medicine: The compound’s potential biological activity makes it a candidate for drug development, particularly in designing new antibiotics or anticancer agents.
Industry: Its chemical properties make it useful in developing new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yloxy)-1-methyl-1h-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The imidazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound’s binding to its target. These interactions can modulate various biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
2-Azetidinone: Known for its role in β-lactam antibiotics like penicillins and cephalosporins.
1-Methylimidazole: Commonly used in organic synthesis and as a ligand in coordination chemistry.
Oxetane: Another four-membered ring compound, often used in medicinal chemistry for its unique properties.
Uniqueness
2-(Azetidin-3-yloxy)-1-methyl-1h-imidazole is unique due to the combination of the azetidine and imidazole rings in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to compounds with only one of these rings.
Properties
Molecular Formula |
C7H11N3O |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
2-(azetidin-3-yloxy)-1-methylimidazole |
InChI |
InChI=1S/C7H11N3O/c1-10-3-2-9-7(10)11-6-4-8-5-6/h2-3,6,8H,4-5H2,1H3 |
InChI Key |
PXQKDCDCJCWCRO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1OC2CNC2 |
Origin of Product |
United States |
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